Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Overview
Description
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring fused to a pyrimidine ring, with a carboxylate group and a potassium ion. Its molecular formula is C7H6KN4O2, and it has a molecular weight of 216.24 g/mol .
Mechanism of Action
Target of Action
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets, potentially modulating their activity and influencing downstream cellular processes . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
The compound appears to exert its effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . ER stress and apoptosis are involved in cell survival and death, while the NF-kB pathway plays a key role in immune and inflammatory responses .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in preclinical studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, suggesting significant anti-neuroinflammatory properties . Additionally, it has demonstrated neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazolo-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Its triazole-pyrimidine core is known for its bioactivity, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a catalyst or intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Potassium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: This compound has a similar triazole-pyrimidine structure but differs in the saturation of the pyrimidine ring.
Potassium 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This isomer has a different arrangement of the triazole and pyrimidine rings.
Uniqueness: Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
potassium;5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.K/c1-4-5(6(12)13)2-8-7-10-9-3-11(4)7;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYPIAMICRAMQO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NN=CN12)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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